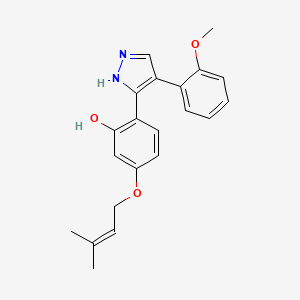

![molecular formula C14H24Cl2N2O2 B2693795 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride CAS No. 1052549-49-1](/img/structure/B2693795.png)

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

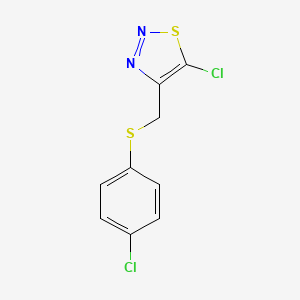

This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . The specific compound “1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride” has a molecular formula of C14H24Cl2N2O2 and a molecular weight of 323.3 g/mol .

Synthesis Analysis

Piperazine derivatives can be synthesized by various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 4,5-dimethoxy-2-methylphenylmethyl group .Aplicaciones Científicas De Investigación

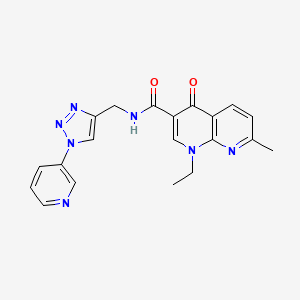

Synthesis and Antimicrobial Activities

The study by Bektaş et al. (2007) reported the synthesis of novel triazole derivatives, including Mannich base derivatives using piperazine as an amine component. These compounds exhibited antimicrobial activities against various microorganisms, indicating the potential of piperazine derivatives in developing new antimicrobial agents Molecules, Bektaş et al., 2007.

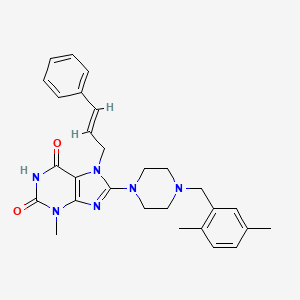

Polyamides Containing Piperazine

Hattori and Kinoshita (1979) synthesized polyamides by polycondensing diamines, including piperazine, with di-p-nitrophenyl esters derived from theophylline and thymine. These polyamides, which are soluble in DMSO and formic acid, highlight the role of piperazine in creating polymers with potential biomedical applications Macromolecular Chemistry and Physics, Hattori & Kinoshita, 1979.

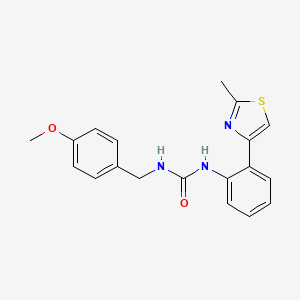

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating piperazine derivatives. These compounds showed significant anti-inflammatory and analgesic activities, offering insights into the design of new therapeutic agents Molecules, Abu‐Hashem et al., 2020.

Hypolipidemic Activity

Ashton et al. (1984) explored the synthesis of [alpha-(heterocyclyl)benzyl]piperazines, which showed potent activity in lowering serum lipid levels. This research points to the potential of piperazine derivatives in treating hyperlipidemia Journal of Medicinal Chemistry, Ashton et al., 1984.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with serotonin receptors.

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.2ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITCLNFYZCFCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2693715.png)

![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)

![5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693723.png)

![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)

![2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2693726.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)